Dithioterephthalic acid, a derivative of terephthalic acid, is characterized by the presence of two thiol groups (-SH) attached to the aromatic ring. This compound belongs to the family of dicarboxylic acids and is notable for its unique chemical properties due to the presence of sulfur atoms. The molecular formula for dithioterephthalic acid is , and it typically appears as a white crystalline solid.
Research on the biological activity of dithioterephthalic acid is limited, but its structural similarities to other thiol-containing compounds suggest potential antioxidant properties. Compounds with thiol groups are often involved in redox reactions within biological systems, which could imply a role in cellular defense mechanisms against oxidative stress. Further studies would be needed to elucidate specific biological effects and mechanisms of action.
Dithioterephthalic acid can be synthesized through several methods:
Dithioterephthalic acid has several potential applications:
Interaction studies involving dithioterephthalic acid focus on its reactivity with various biological molecules and synthetic compounds. The presence of thiol groups allows for interactions with metals and other electrophiles, which can lead to complex formation or changes in reactivity profiles. Understanding these interactions is crucial for assessing its safety and efficacy in potential applications.
Dithioterephthalic acid shares structural features with several related compounds. Here are some comparisons highlighting its uniqueness:
| Compound | Structure Features | Unique Properties |
|---|---|---|
| Terephthalic Acid | Two carboxylic acid groups | Non-thiol; used primarily in polyester production |
| Isophthalic Acid | Two carboxylic acid groups | Similar uses but different polymer characteristics |
| Thiodipropionic Acid | Two thiol groups linked by propyl | Used as a stabilizer; different chain length |
| Mercaptocarboxylic Acids | Carboxylic group and one thiol group | More reactive due to fewer sterics |
Dithioterephthalic acid is unique due to its dual functionality as both a dicarboxylic acid and a compound containing two thiol groups, which enhances its reactivity compared to other similar compounds.
Dithioterephthalic acid is structurally related to terephthalic acid but contains sulfur atoms in place of oxygen in the carboxyl groups. With the molecular formula C₈H₆O₂S₂ and a molecular mass of 198.26 g/mol, this compound features a symmetrical structure with two carbothioic acid groups positioned para to each other on the benzene ring.
The compound's structural details include:
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆O₂S₂ |
| Molecular Mass | 198.26 g/mol |
| IUPAC Name | 1,4-Benzenedicarbothioic acid |
| CAS Number | 1076-98-8 |
| Alternative CAS Number (deleted) | 16262-26-3 |
Various identification codes and structural representations include:
The molecule possesses a unique configuration where carbothioic acid groups (-COSH) replace the carboxylic acid groups (-COOH) found in terephthalic acid, creating a structural analog with distinctive chemical properties and reactivity profiles.
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